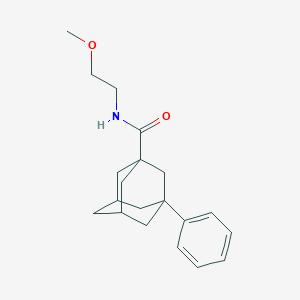

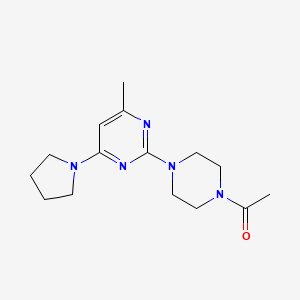

![molecular formula C26H25N3O5S2 B2541871 2-morpholinobenzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate CAS No. 941958-97-0](/img/structure/B2541871.png)

2-morpholinobenzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, an electrochemical method has been employed for the synthesis of disulfides of 2-(benzo[d]thiazol-2-ylamino)-5-morpholinobenzenethiol, which suggests that electrochemical approaches could be applicable for synthesizing similar morpholine and benzothiazole derivatives . Additionally, the selective synthesis of 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine through nucleophilic substitution indicates that halogenated precursors can be used to introduce morpholine moieties into benzothiazole derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione has been determined, showing a methylene bridge between the benzothiazole and morpholine with specific bond angles and dihedral angles, indicating how the morpholine ring is oriented relative to the benzothiazole . This information is valuable for understanding the conformational preferences of similar compounds.

Chemical Reactions Analysis

The chemical reactivity of morpholine and benzothiazole derivatives can be inferred from the synthesis methods and the interactions observed in their structures. The electrochemical synthesis indicates that these compounds can participate in Michael-type addition reactions, followed by intramolecular nucleophilic substitution and electrooxidative disulfide bond formation . This suggests that the compound may also undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-morpholinobenzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate" are not provided, the properties of related compounds can offer insights. The crystal structure analysis reveals the presence of weak C–H···S hydrogen bonds and C–H···π and π···π interactions, which could influence the compound's solubility, melting point, and stability . Additionally, the presence of morpholine is known to impact the basicity and nucleophilicity of these compounds, which could affect their reactivity and interactions with biological targets .

科学的研究の応用

Electrochemical Synthesis

Electrochemical methods have been employed for the synthesis of disulfides of morpholine-benzothiazole derivatives, demonstrating the utility of electrooxidation in generating complex sulfur-containing compounds. This approach indicates the potential for developing novel synthetic pathways for related compounds (Esmaili & Nematollahi, 2013).

Biological Activity

Morpholine and benzothiazole derivatives have been synthesized with potential biological activities. For instance, benzimidazoles containing morpholine skeletons at the C-6 position have been explored for their glucosidase inhibitory and antioxidant activities, suggesting potential therapeutic applications in managing diabetes and oxidative stress-related conditions (Özil, Parlak, & Baltaş, 2018).

Material Science Applications

In the realm of material science, the detection and analysis of morpholine-benzothiazole derivatives in environmental samples, such as street dust and river sediments, highlight their relevance as molecular markers of pollution and their role in environmental monitoring (Kumata, Takada, & Ogura, 1996).

Antimicrobial Agents

The design and synthesis of 1,2,4-triazole derivatives containing a morpholine moiety have shown antimicrobial properties, pointing towards the application of morpholine-benzothiazole compounds in developing new antimicrobial agents (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

Polymer Science

In polymer science, morpholine derivatives have been utilized in the synthesis of biodegradable polyesteramides with pendant functional groups, indicating their potential application in creating novel polymers with specific functionalities (Veld, Dijkstra, & Feijen, 1992).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 4-[benzyl(methyl)sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O5S2/c1-28(18-19-5-3-2-4-6-19)36(31,32)22-10-7-20(8-11-22)25(30)34-21-9-12-23-24(17-21)35-26(27-23)29-13-15-33-16-14-29/h2-12,17H,13-16,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUINOBRCOXYSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)N=C(S4)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2541790.png)

![6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2541792.png)

![4-hydroxy-9-methyl-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b][1,6]naphthyridin-2(1H)-one](/img/structure/B2541793.png)

![1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2541795.png)

![N-(4-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)